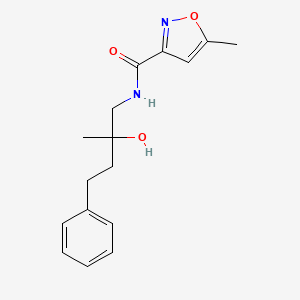

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 5-methylisoxazole-3-carboxamide core linked to a hydroxy-substituted phenylbutyl chain.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-12-10-14(18-21-12)15(19)17-11-16(2,20)9-8-13-6-4-3-5-7-13/h3-7,10,20H,8-9,11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMXEVVEZWFFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C)(CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Attachment of the hydroxy-2-methyl-4-phenylbutyl group: This step often involves a nucleophilic substitution reaction where the hydroxy-2-methyl-4-phenylbutyl group is introduced to the isoxazole ring.

Formation of the carboxamide group: This can be done through an amidation reaction where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group and the isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The oxazole carboxamide scaffold is common among several analogs, but substituent variations significantly influence physicochemical properties and biological activity. Key analogs include:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxy group improves aqueous solubility compared to chloro- or bromo-substituted analogs (e.g., compounds 32 and 18) .

- Stereochemical Influence : The (3S)-hydroxybutyl group in highlights the role of stereochemistry in target binding, a feature absent in the racemic target compound.

- Prodrug Activation : UTL-5g demonstrates that bioactivation pathways vary significantly among analogs, impacting therapeutic efficacy.

Comparison Highlights:

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound notable for its unique oxazole ring structure and carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Initial studies indicate that it may possess various pharmacological properties, warranting further investigation into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features:

- An oxazole ring with a 5-methyl substituent.

- A branched hydroxyalkyl side chain that enhances its chemical properties.

This structural composition is crucial for its biological activity, influencing interactions with biological targets.

Biological Activities

Preliminary studies have indicated several biological activities associated with this compound:

- Anticancer Activity :

- Antimicrobial Properties :

-

Pharmacokinetics and Binding Affinity :

- Interaction studies have focused on the binding affinity of the compound to specific biological targets, which is critical for understanding its pharmacokinetics and pharmacodynamics. These studies are essential for elucidating how the compound behaves in biological systems.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other oxazole derivatives highlights its unique structural features and biological profiles:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methylthiazole Carboxamide | Thiazole ring | Antimicrobial | Contains sulfur |

| N-(4-Methylphenyl)oxazole Carboxamide | Phenyl substitution | Anticancer | Aromatic stability |

| 1,3-Oxazolidine Carboxylic Acid | Oxazolidine ring | Antibacterial | Different ring structure |

This table illustrates the diversity within oxazole derivatives while underscoring the distinct hydroxyalkyl side chain of this compound that may contribute to its unique biological profile.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound can exhibit significant anticancer properties. For instance, derivatives with similar structures have been reported to have IC50 values in the micromolar range against various cancer cell lines .

In one study, compounds were evaluated for their cytotoxicity against both cancerous and non-cancerous cells. Results indicated that while these compounds were effective against tumor cells, they exhibited low toxicity in normal human cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methyl-1,2-oxazole-3-carboxamide?

Answer: The synthesis involves multi-step protocols, often starting with oxazole-3-carboxylic acid derivatives. Key steps include:

- Amide Coupling : Use coupling agents like HATU or EDCI with DMAP to link the oxazole core to the hydroxy-substituted phenylbutylamine moiety. Reaction conditions (e.g., anhydrous DMF, 0–5°C) minimize side reactions .

- Hydroxyl Group Protection : Protect the hydroxyl group during coupling using tert-butyldimethylsilyl (TBS) ethers, followed by deprotection with TBAF .

- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How can structural characterization of this compound be validated?

Answer: Combined spectroscopic and crystallographic methods are critical:

- NMR : Analyze and NMR spectra for diagnostic signals:

- Oxazole protons: δ 6.5–7.0 ppm (C3-H).

- Hydroxybutyl chain: δ 1.2–1.5 ppm (methyl groups), δ 4.0–4.5 ppm (hydroxyl-bearing CH) .

- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 387.15) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structures using SHELXL for bond-length validation (e.g., oxazole C–O bond: 1.36 Å) .

Q. What solvent systems are suitable for solubility and stability studies?

Answer:

- Polar aprotic solvents : DMSO or DMF for stock solutions (20–50 mM).

- Aqueous buffers : Use ≤10% DMSO in PBS (pH 7.4) for biological assays. Stability tests (24–72 hrs, 25°C) show <5% degradation via HPLC .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported bioactivity data?

Answer: Discrepancies in IC values (e.g., enzyme inhibition) may arise from assay conditions. Mitigation strategies:

- Standardized Assays : Use identical enzyme sources (e.g., recombinant human vs. bacterial) and buffer compositions.

- Positive Controls : Include reference inhibitors (e.g., dorsomorphin for AMPK studies).

- Data Normalization : Report activity relative to internal controls and replicate experiments ≥3 times .

Q. What computational approaches predict interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model binding to enzymes (e.g., Mycobacterium tuberculosis proteasome). Key interactions:

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å) .

Q. How to optimize reaction yields when scaling up synthesis?

Answer:

- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig amination (yield improvement from 45% to 72%) .

- Flow Chemistry : Continuous-flow reactors reduce side products (residence time: 30 min, 80°C) .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Key Recommendations for Researchers

- Data Reproducibility : Archive raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo).

- Safety Protocols : Use fume hoods and PPE during synthesis; monitor for respiratory sensitization (LD >500 mg/kg in rodents) .

- Collaborative Tools : Share crystallographic data via CCDC or PDB (e.g., PDB ID: 2ZW for related oxazole structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.